2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide
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Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, dimethylphenoxy group, and a pyrrolidinylcarbonylphenyl group
Preparation Methods
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide involves multiple steps. One common method includes the reaction of 4-bromo-2,6-dimethylphenol with a suitable acylating agent to form the corresponding ester. This ester is then reacted with a pyrrolidine derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield phenolic oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are subject to ongoing research, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide stands out due to its unique combination of functional groups. Similar compounds include:
4-Bromo-2,6-dimethylphenol: A simpler structure with similar bromine and dimethylphenol groups.
2-(4-Bromomethyl)phenylpropionic acid: Contains a bromomethyl group and phenylpropionic acid moiety.
1-[3-bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone: Features a bromo and fluoro-substituted phenoxy group.
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical behaviors and applications.
Properties
Molecular Formula |
C22H25BrN2O3 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C22H25BrN2O3/c1-14-12-17(23)13-15(2)20(14)28-16(3)21(26)24-19-9-5-4-8-18(19)22(27)25-10-6-7-11-25/h4-5,8-9,12-13,16H,6-7,10-11H2,1-3H3,(H,24,26) |
InChI Key |
PKRRUZRVHSSNOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3)C)Br |
Origin of Product |
United States |
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